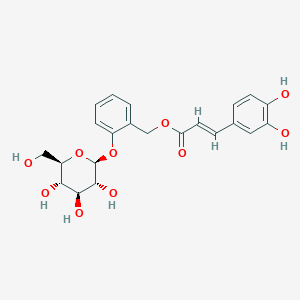

Populoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H24O10 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C22H24O10/c23-10-17-19(27)20(28)21(29)22(32-17)31-16-4-2-1-3-13(16)11-30-18(26)8-6-12-5-7-14(24)15(25)9-12/h1-9,17,19-25,27-29H,10-11H2/b8-6+/t17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

KMQUGCQVIDIVLT-CKNMYDPISA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Populoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Populoside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, its distribution within plant tissues, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a particular focus on its modulation of key inflammatory signaling pathways. All quantitative data are presented in standardized tables for comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams.

Natural Sources and Distribution of this compound

This compound, also known as salicin benzoate, is predominantly found in various species of the Populus genus (poplars) within the Salicaceae family. Its distribution has been documented in both the bark and leaves of these trees, with concentrations varying between species and tissue types.

Table 1: Distribution of this compound in Populus Species

| Populus Species | Plant Part | Presence Confirmed |

| Populus tremula | Bark, Leaves | Yes |

| Populus nigra | Bark, Leaves | Yes |

| Populus canadensis | Bark, Leaves | Yes |

| Populus grandidentata | Bark, Leaves | Yes |

| Populus tremuloides | Bark, Leaves | Yes |

| Populus suaveolens | Not specified | Yes[1] |

| Populus ussuriensis | Not specified | Yes[1] |

| Populus deltoides | Leaves | Yes |

Note: This table indicates the confirmed presence of this compound. Quantitative data on concentration levels are currently limited in publicly available literature.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the broader pathway of salicinoid production in Populus species. The foundational precursor for these compounds is cinnamic acid, which is a product of the phenylpropanoid pathway. While the complete metabolic grid for this compound synthesis is still under investigation, it is understood that it involves a series of enzymatic reactions that modify the basic salicin structure.

Experimental Protocols

Extraction of this compound from Plant Material

A common and effective method for extracting this compound and other phenolic glycosides from Populus bark and leaves is Soxhlet extraction. This technique allows for the continuous extraction of the compound from a solid matrix into a solvent.

Protocol: Soxhlet Extraction

-

Sample Preparation: Air-dry fresh plant material (bark or leaves) and grind it into a fine powder to increase the surface area for extraction.

-

Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, the Soxhlet extractor, and a condenser.

-

Solvent Selection: Methanol is a commonly used solvent for the extraction of phenolic compounds from Populus species.

-

Extraction Process: a. Place the powdered plant material in a thimble and insert it into the Soxhlet extractor. b. Fill the round-bottom flask with the extraction solvent (methanol). c. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the plant material in the thimble. d. The solvent will fill the thimble and, once it reaches a certain level, will siphon back into the round-bottom flask, carrying the extracted compounds with it. e. Allow this process to run for several hours to ensure complete extraction.

-

Concentration: After extraction, remove the solvent using a rotary evaporator to obtain a concentrated crude extract containing this compound.

Isolation of this compound by Column Chromatography

Following extraction, this compound can be isolated from the crude extract using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Protocol: Column Chromatography for this compound Isolation

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of phenolic compounds.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into a glass column to create a packed bed.

-

Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Mobile Phase and Elution: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Initial Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Gradient Elution: Gradually increase the proportion of ethyl acetate and then introduce methanol to elute compounds of increasing polarity.

-

-

Fraction Collection: Collect the eluate in separate fractions.

-

Analysis of Fractions: Monitor the composition of each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Combine the pure fractions containing this compound.

-

Final Purification: The combined fractions can be further purified by recrystallization or by using High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for the quantitative analysis of this compound in plant extracts.

Protocol: HPLC Quantification of this compound

-

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector is suitable.

-

Column: A reversed-phase C18 column is commonly used for the separation of phenolic glycosides.

-

Mobile Phase: A gradient elution with a two-solvent system is typically employed:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

-

Flow Rate: A flow rate of approximately 1.0 mL/min is common.

-

Detection: Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Extracts from Populus species containing this compound have demonstrated significant anti-inflammatory properties. Studies on Populus deltoides leaf extract have shown that it can inhibit the production of pro-inflammatory mediators. This anti-inflammatory effect is mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines and enzymes. This compound-containing extracts have been shown to inhibit the phosphorylation of key components in this pathway, thereby preventing NF-κB activation.

Caption: this compound inhibits the NF-κB signaling pathway.

p38/JNK MAPK Signaling Pathway

The p38 and JNK MAPKs are key components of signaling cascades that are activated by cellular stress and inflammatory stimuli. These pathways play a crucial role in regulating the expression of pro-inflammatory genes. This compound-containing extracts have been found to decrease the phosphorylation of p38 and JNK, suggesting an inhibitory effect on these pro-inflammatory signaling pathways.

Caption: this compound inhibits the p38/JNK MAPK signaling pathway.

Conclusion

This compound represents a promising natural compound with well-documented anti-inflammatory properties. This guide has provided a comprehensive overview of its natural sources, distribution, and the methodologies required for its scientific investigation. The elucidation of its inhibitory effects on the NF-κB and p38/JNK signaling pathways provides a strong basis for further research into its therapeutic potential. Future studies should focus on obtaining more precise quantitative data on this compound concentrations in various Populus species and further refining and validating the experimental protocols for its analysis. Such efforts will be crucial for the development of novel anti-inflammatory agents derived from this valuable natural product.

References

Populoside: A Technical Guide on its Discovery, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Populoside, a phenolic glycoside found in various Populus species, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the historical research surrounding this compound, its isolation, and its characterized biological activities. Detailed experimental protocols for key assays, quantitative data on its enzymatic inhibition, and an exploration of its modulation of critical signaling pathways are presented to serve as a valuable resource for ongoing and future research and development endeavors.

Discovery and Historical Context

The initial isolation of this compound can be traced back to the work of Pearl and Darling in 1971, who identified the compound in the bark and leaves of the Eastern Cottonwood, Populus deltoides.[1][2][3] Their research laid the groundwork for subsequent investigations into the chemical constituents of various poplar species. This compound has since been isolated from other species within the genus, including Populus ussuriensis and Populus nigra. Historically, extracts from Populus species have been used in traditional medicine for their anti-inflammatory and other therapeutic effects, suggesting a long-standing recognition of the bioactive compounds within this genus.

Physicochemical Properties

This compound is a glycoside of salicyl alcohol, characterized by a caffeoyl group attached to the glucose moiety. Its chemical structure has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most well-documented being its role as an aldose reductase inhibitor. Research has also indicated its potential as an anti-inflammatory and antioxidant agent, although quantitative data for the isolated compound in these areas are less prevalent in the current literature.

Table 1: Quantitative Analysis of this compound's Biological Activity

| Biological Target/Activity | Test System | Method | Key Parameter | Value | Reference |

| Aldose Reductase Inhibition | Bovine Lens | Spectrophotometric | IC50 | 18.55 μM |

Mechanisms of Action: Signaling Pathway Modulation

While direct studies on the effect of isolated this compound on cellular signaling pathways are limited, research on extracts from Populus deltoides, a known source of this compound, provides valuable insights into its potential mechanisms of action. These studies suggest that the anti-inflammatory effects of the extract are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Studies on Populus deltoides leaf extract have shown that it can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[4]

References

Populoside: A Technical Guide to its Physical and Chemical Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a naturally occurring phenolic glycoside found in various Populus species, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on the most commonly cited compound, Populin (CAS 99-17-2). It also delves into its biological activities, including its role as an aldose reductase inhibitor and its anti-inflammatory effects mediated through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, also known as Populin or Salicin benzoate, is a well-characterized phenolic glycoside. It is important to note that the term "this compound" has also been associated with a different compound (CAS 26632-35-9, C22H24O10). This guide will focus on Populin (CAS 99-17-2, C20H22O8), for which more extensive data is available.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C20H22O8 | [1] |

| Molecular Weight | 390.38 g/mol | [1] |

| CAS Registry Number | 99-17-2 | [1] |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results | |

| Solubility | Readily soluble in alcohol and hot water; sparingly soluble in cold water; almost insoluble in ether. | [2] |

| UV Absorption Maxima | 262 nm, 330 nm | [3] |

Spectral Data

Detailed spectral data for this compound (Populin) is not widely available in the public domain. The following provides an overview of expected spectral characteristics based on its chemical structure and available information.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the salicyl and benzoyl groups, the anomeric proton of the glucose moiety, and other sugar protons. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the benzoate group, the aromatic carbons, and the carbons of the glucose unit.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely exhibit characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H stretching, a carbonyl (C=O) group from the benzoate ester, and C-O stretching vibrations from the glycosidic bond and alcohol functionalities.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like methanol would be expected to show absorption bands corresponding to the electronic transitions within the aromatic rings of the salicyl and benzoyl moieties. The reported absorption maxima are at 262 nm and 330 nm[3].

Experimental Protocols

Extraction of Phenolic Compounds from Populus Bark

The following is a general protocol for the sequential extraction of phenolic compounds, including this compound, from Populus bark using a Soxhlet apparatus. This method allows for the separation of compounds based on their polarity.

Materials:

-

Milled poplar bark (particle size < 0.2 mm)

-

Cellulose extraction thimble

-

Soxhlet extractor

-

Heating mantle

-

Rotary evaporator

-

Solvents: n-hexane, dichloromethane, ethyl acetate, methanol, water

Procedure:

-

Place approximately 20 g of the milled poplar bark into a cellulose extraction thimble.

-

Position the thimble inside the Soxhlet extractor.

-

Sequentially extract the bark with 250 mL of each solvent for 24 hours, starting with the least polar solvent (n-hexane) and progressing to the most polar (water). The solvent order is: n-hexane, dichloromethane, ethyl acetate, methanol, and water.

-

After each 24-hour extraction, concentrate the solvent extract using a rotary evaporator at 40°C to obtain an oily residue.

-

The resulting extracts can then be further analyzed and purified to isolate this compound.

Purification of this compound

Materials:

-

Crude extract containing this compound (e.g., the methanolic or ethyl acetate extract from the Soxhlet procedure)

-

Silica gel or a suitable polyamide resin for column chromatography

-

Elution solvents (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane)

-

Glass column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase.

-

Pack the slurry into the glass column to create a uniform chromatographic bed.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent mixture.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Combine the fractions containing the purified this compound, as identified by comparison with a standard if available, or by further spectroscopic analysis.

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an aldose reductase inhibitor and as an anti-inflammatory agent.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By reducing excess glucose to sorbitol, this pathway can lead to osmotic stress and cellular damage. This compound has been identified as an inhibitor of aldose reductase, suggesting its potential in mitigating such complications.

Caption: Inhibition of the Polyol Pathway by this compound.

Anti-inflammatory Activity via NF-κB and p38/JNK Signaling

Studies on Populus deltoides leaf extract, which contains this compound, have indicated that its anti-inflammatory effects are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and the p38/c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways[1][4]. These pathways are crucial in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The Populus extract has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB[1][4].

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

p38/JNK MAPK Signaling Pathway

The MAPK pathways, including p38 and JNK, are also key players in the inflammatory cascade, regulating the production of inflammatory cytokines. The Populus extract has been demonstrated to decrease the phosphorylation of both p38 and JNK, thereby attenuating the inflammatory response[1][4].

Caption: this compound's Modulation of the p38/JNK MAPK Pathway.

Conclusion

This compound (Populin) is a phenolic glycoside with well-defined physicochemical properties and significant biological potential. Its ability to inhibit aldose reductase and modulate key inflammatory signaling pathways, such as NF-κB and p38/JNK, makes it a compelling candidate for further investigation in the development of novel therapeutics for diabetic complications and inflammatory disorders. While more research is needed to fully elucidate its complete spectral characteristics and to establish standardized protocols for its isolation and purification, the information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon.

References

An In-depth Technical Guide to Populoside: Synonyms, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Populoside is a naturally occurring phenolic glycoside found in various plant species, most notably in the genus Populus. This technical guide provides a comprehensive overview of this compound, including its synonyms and alternative names, physicochemical properties, and known biological activities. Detailed experimental protocols for extraction, purification, and analysis are presented, along with an exploration of its involvement in key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Phenolic glycosides are a diverse group of secondary metabolites in plants, playing crucial roles in defense mechanisms and exhibiting a wide range of pharmacological effects. Among these, this compound has garnered interest for its potential therapeutic applications. However, the nomenclature surrounding this compound can be ambiguous, with "this compound" referring to more than one distinct chemical entity. This guide clarifies these distinctions and provides a detailed examination of their properties and biological significance.

Nomenclature: Synonyms and Alternative Names

The term "this compound" is most commonly associated with two primary compounds, distinguishable by their Chemical Abstracts Service (CAS) numbers. It is critical for researchers to use the specific CAS number to avoid ambiguity.

-

Populin (CAS No. 99-17-2): This compound is frequently referred to as this compound. Its systematic IUPAC name is 2-(Hydroxymethyl)phenyl β-D-glucopyranoside 6-benzoate.[1] Other synonyms include Salicin 6'-benzoate and Populine.[1]

-

This compound (CAS No. 26632-35-9): This is a distinct, though related, glucoside. Its systematic IUPAC name is [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.[2]

This guide will address both compounds, clearly differentiating them by their respective CAS numbers.

Physicochemical Properties

The quantitative data for both Populin (CAS 99-17-2) and this compound (CAS 26632-35-9) are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Populin (CAS 99-17-2)

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₂O₈ | [1] |

| Molecular Weight | 390.38 g/mol | [1][3][4] |

| Melting Point | 180 °C | [3] |

| Appearance | White solid | [4] |

| Solubility | Soluble in water (43 mg/ml) and ethanol (11 mg/ml). | [5] |

Table 2: Physicochemical Properties of this compound (CAS 26632-35-9)

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₄O₁₀ | [2][6][7] |

| Molecular Weight | 448.42 g/mol | [6][7] |

| Melting Point | 169.00 °C | [6] |

| Boiling Point | 724.80 °C | [6] |

| Appearance | Solid | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound and related compounds from plant sources, primarily Populus species.

Extraction of Phenolic Glycosides from Populus Bark

This protocol is a generalized method based on established techniques for extracting phenolic compounds from poplar bark.

4.1.1. Materials and Reagents

-

Dried and powdered Populus bark

-

n-hexane

-

Dichloromethane

-

Ethyl acetate

-

Methanol

-

Deionized water

-

Soxhlet extractor

-

Rotary evaporator

-

Analytical balance

4.1.2. Procedure

-

Accurately weigh approximately 100 g of dried, powdered Populus bark.

-

Place the powdered bark into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.

-

Perform a sequential extraction with solvents of increasing polarity. For each solvent, add 500 mL to the distilling flask.

-

Begin with n-hexane and perform the extraction for 24 hours.[7]

-

After 24 hours, allow the apparatus to cool and collect the n-hexane extract. Concentrate the extract using a rotary evaporator.

-

Air-dry the bark powder to remove residual n-hexane.

-

Repeat the extraction process sequentially with dichloromethane, ethyl acetate, methanol, and finally water, each for 24 hours, collecting and concentrating the extract at each step.[2][7] this compound and related glycosides are expected to be primarily in the more polar fractions (ethyl acetate, methanol, and water).

Purification by Column Chromatography

The crude extracts obtained can be further purified using column chromatography.

4.2.1. Materials and Reagents

-

Crude extract rich in this compound

-

Silica gel or Sephadex LH-20

-

Glass chromatography column

-

Elution solvents (e.g., gradients of ethanol in water, or ethyl acetate-hexane mixtures)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp (254 nm)

4.2.2. Procedure

-

Prepare the chromatography column by packing it with a slurry of the chosen stationary phase (e.g., Sephadex LH-20) in the initial, least polar mobile phase.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent mixture. For example, a gradient of 0% to 100% ethanol in water can be used for Sephadex LH-20.

-

Collect fractions of a fixed volume using a fraction collector.

-

Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

-

Combine the fractions containing the purified this compound based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

Analytical High-Performance Liquid Chromatography (HPLC)

This HPLC method is based on a validated procedure for the analysis of salicin, a closely related compound, and can be adapted for this compound.[6]

4.3.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Sepax HP-C18 (150 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[6]

-

Mobile Phase: Isocratic elution with acetonitrile and 0.5% aqueous phosphoric acid (5:95, v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30 °C.[6]

-

Detection Wavelength: 213 nm.[6]

-

Injection Volume: 5 µL.[6]

4.3.2. Sample Preparation

-

Accurately weigh the purified sample or dried extract and dissolve it in methanol to a known concentration.

-

Filter the solution through a 0.45 µm membrane filter before injection.[6]

Signaling Pathways and Biological Activity

Populin (CAS 99-17-2) and its related compounds have been shown to exhibit several biological activities, suggesting their interaction with specific cellular signaling pathways.

Aldose Reductase Inhibition and the Polyol Pathway

Populin has been identified as an inhibitor of aldose reductase.[3] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased activity of aldose reductase leads to the accumulation of sorbitol, which contributes to diabetic complications such as neuropathy, retinopathy, and nephropathy.[8] By inhibiting aldose reductase, populin can potentially mitigate these complications.

Anti-inflammatory Signaling

While direct studies on the anti-inflammatory signaling of this compound are limited, the activities of related phenolic compounds suggest potential mechanisms. Many natural phenols exert anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the NF-κB pathways. For instance, other natural compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of MAP kinases (ERK, JNK, p38) and preventing the nuclear translocation of NF-κB.

Conclusion

This compound, encompassing both Populin (CAS 99-17-2) and the compound with CAS 26632-35-9, represents a class of phenolic glycosides with significant potential for further research and development. This technical guide has provided a clear distinction between these compounds, summarized their physicochemical properties, and offered detailed experimental protocols for their study. The elucidated biological activities, particularly aldose reductase inhibition and potential anti-inflammatory effects, highlight promising avenues for therapeutic applications. The provided diagrams of the implicated signaling pathways offer a visual framework for understanding their mechanisms of action. Further investigation into the specific molecular interactions and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Patulin Ameliorates Hypertrophied Lipid Accumulation and Lipopolysaccharide-Induced Inflammatory Response by Modulating Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction of Phenolic Compounds from Populus Salicaceae Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Method For Analysis Of Patulin on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. cas.zju.edu.cn [cas.zju.edu.cn]

- 7. Extraction of Phenolic Compounds from Populus Salicaceae Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Search of Differential Inhibitors of Aldose Reductase [mdpi.com]

In Vitro Biological Activities of Populoside: A Technical Overview for Researchers

An In-depth Examination of the Preclinical Efficacy of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a phenolic glycoside found in various species of the Populus genus, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on its anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action at the cellular level.

Anti-Inflammatory Activity

Populus species have a long history of use in traditional medicine for treating inflammatory conditions. Modern in vitro studies have begun to elucidate the molecular mechanisms underlying these effects, with evidence pointing towards the modulation of key inflammatory signaling pathways. While much of the research has been conducted on extracts of Populus, which contain a variety of bioactive compounds including this compound, the data strongly suggest the contribution of this compound to the observed anti-inflammatory effects.

A key study on a leaf extract of Populus deltoides, known to contain this compound, demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3][4] The extract effectively inhibited the production of nitric oxide (NO), a pro-inflammatory mediator, and the expression of inducible nitric oxide synthase (iNOS).[1][3]

Signaling Pathway Analysis

The anti-inflammatory effects of the Populus deltoides leaf extract are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, the extract was shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][2][4] Furthermore, the extract suppressed the phosphorylation of the p38 and c-Jun N-terminal kinase (JNK) components of the MAPK pathway, without affecting the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][2]

The following diagram illustrates the proposed mechanism of the anti-inflammatory action of this compound-containing extracts.

References

- 1. Anti-Inflammatory Activity of Populus deltoides Leaf Extract via Modulating NF-κB and p38/JNK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Activity of Populus deltoides Leaf Extract via Modulating NF-κB and p38/JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of Populus deltoides Leaf Extract via Modulating NF-κB and p38/JNK Pathways [mdpi.com]

Populoside: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a phenolic glycoside found in various Populus species, has garnered scientific interest for its potential therapeutic properties. Preliminary studies indicate that its mechanism of action revolves around a multi-faceted approach involving antioxidant, anti-inflammatory, and enzyme-inhibiting activities. This technical guide provides an in-depth summary of the current understanding of this compound's bioactivities, compiling available quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanisms of Action

Preliminary research suggests that this compound exerts its biological effects through three primary mechanisms:

-

Antioxidant Activity: this compound demonstrates the ability to scavenge free radicals, a key factor in mitigating oxidative stress, which is implicated in a wide range of pathologies.

-

Anti-inflammatory Effects: Evidence points towards this compound's ability to modulate key inflammatory signaling pathways, specifically the NF-κB and MAPK (p38/JNK) pathways, thereby reducing the expression of pro-inflammatory mediators.

-

Enzyme Inhibition: this compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

Quantitative Data Summary

The following tables summarize the available quantitative data from preliminary studies on this compound's mechanism of action.

| Activity | Assay | Target | Result | Reference |

| Antioxidant Activity | ABTS Radical Scavenging | ABTS Radical | TEAC: 1.7 mM | [1] |

| Enzyme Inhibition | Aldose Reductase Inhibition | Aldose Reductase | IC50: 18.55 μM | [2] |

| Enzyme Inhibition | Sorbitol Accumulation | Aldose Reductase | 48.84% inhibition at 50 μM | [2] |

Experimental Protocols

Antioxidant Activity Assays

This protocol is adapted from studies on phenolic glycosides from Populus species[1].

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction of the blue-green ABTS radical by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS (7 mM)

-

Potassium persulfate (2.45 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol or other suitable solvent for this compound

-

Trolox (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical solution: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS radical cation.

-

Dilution of ABTS radical solution: Dilute the ABTS radical solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

Add 10 µL of each this compound dilution to a well of a 96-well microplate.

-

Add 190 µL of the diluted ABTS radical solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Control and Standard:

-

A blank control is prepared with 10 µL of the solvent instead of the sample.

-

A standard curve is generated using Trolox at various concentrations.

-

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of the Trolox standard.

Enzyme Inhibition Assay

This protocol is based on the study by Lee et al. (2010) which investigated the inhibitory effect of this compound from Populus nigra[2].

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+. The inhibitory effect of this compound is determined by the reduction in the rate of this reaction.

Materials:

-

Rat lens aldose reductase (or recombinant human aldose reductase)

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Sodium phosphate buffer (0.1 M, pH 6.2)

-

This compound

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a solution of aldose reductase in sodium phosphate buffer.

-

Prepare a solution of DL-glyceraldehyde in sodium phosphate buffer.

-

Prepare a solution of NADPH in sodium phosphate buffer.

-

-

Assay Mixture: In a cuvette, combine:

-

Sodium phosphate buffer (to make up the final volume)

-

NADPH solution

-

Aldose reductase solution

-

This compound solution at various concentrations (or solvent for the control)

-

-

Initiation of Reaction:

-

Incubate the mixture for a few minutes at 37°C.

-

Initiate the reaction by adding the DL-glyceraldehyde solution.

-

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculation:

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

To determine the type of inhibition (e.g., non-competitive), Lineweaver-Burk plots are constructed by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.

-

Anti-inflammatory Activity Assays (Inferred from Populus Extract Studies)

The following protocols are based on studies of Populus extracts containing this compound and provide a framework for investigating the anti-inflammatory effects of isolated this compound[3].

Principle: In resting cells, the NF-κB transcription factor (p65 subunit) is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with an inflammatory agent like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing p65 to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This assay measures the effect of this compound on the nuclear translocation of p65.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium and supplements

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes).

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against NF-κB p65.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Visualization and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and p65 (e.g., red) fluorescence.

-

Analyze the images to determine the localization of p65. In unstimulated or this compound-treated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will be in the nucleus. The inhibitory effect of this compound will be observed as a reduction in the nuclear translocation of p65 in LPS-stimulated cells.

-

Principle: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are activated by phosphorylation in response to inflammatory stimuli like LPS. This assay measures the effect of this compound on the phosphorylation of p38 and JNK.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer

-

Primary antibodies against total p38, phospho-p38, total JNK, and phospho-JNK

-

HRP-conjugated secondary antibodies

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells and treat with this compound and/or LPS as described for the NF-κB activation assay.

-

-

Protein Extraction:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p38 and JNK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Analysis:

-

Quantify the band intensities for total and phosphorylated proteins.

-

The effect of this compound is determined by the reduction in the ratio of phosphorylated protein to total protein in LPS-stimulated cells.

-

Signaling Pathways and Experimental Workflows

Inferred Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB and MAPK signaling pathways, based on studies of Populus extracts.

Aldose Reductase Inhibition Workflow

The following diagram outlines the experimental workflow for determining the inhibitory effect of this compound on aldose reductase.

Antioxidant Activity (ABTS) Workflow

This diagram illustrates the workflow for assessing the antioxidant activity of this compound using the ABTS radical scavenging assay.

Conclusion

The preliminary studies on this compound reveal a promising bioactive compound with a multi-target mechanism of action. Its ability to counteract oxidative stress, modulate key inflammatory pathways, and inhibit aldose reductase suggests its potential for further investigation in the context of inflammatory diseases and diabetic complications. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing a basis for future studies to further elucidate the therapeutic potential of this compound. Further research is warranted to confirm these mechanisms in more complex biological systems and to explore the full pharmacological profile of this natural compound.

References

The Role of Populoside in Plant Defense: A Technical Guide

An In-depth Examination of a Key Salicinoid in Plant-Herbivore and Plant-Pathogen Interactions

Abstract

Populoside, a phenolic glycoside found in significant quantities in various Populus species, plays a crucial role in the intricate defense mechanisms of these plants against a range of biotic threats. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's function in plant defense. It details the biosynthetic pathway of this compound, its mode of action against herbivores and pathogens, and the complex signaling networks that regulate its production and activity. This document is intended for researchers, scientists, and drug development professionals interested in plant secondary metabolites and their potential applications.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores and inhibit pathogen growth. Among these, phenolic glycosides are a prominent class of secondary metabolites in many woody plants, particularly in the genus Populus (poplars, aspens, and cottonwoods). This compound, a salicinoid characterized by a benzoylated salicyl alcohol core, is a key component of this defensive chemistry. Its presence and concentration within the plant are critical determinants of interactions with a variety of organisms. Understanding the multifaceted role of this compound is essential for fields ranging from chemical ecology and plant pathology to the development of novel pest control strategies and pharmaceuticals.

Biosynthesis of this compound

The biosynthesis of this compound, like other salicinoids, originates from the shikimate-phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites.

The initial precursor for the salicyl moiety of this compound is cinnamic acid. Through a series of enzymatic reactions, including side-chain shortening and hydroxylation, cinnamic acid is converted to salicyl alcohol. The final step in the formation of this compound involves the glucosylation of salicyl alcohol and subsequent benzoylation of the glucose moiety. The concentration of this compound and related salicinoids can vary significantly between different Populus species and even among genotypes of the same species, reflecting the genetic and environmental influences on this biosynthetic pathway.[1][2]

Role in Plant Defense Mechanisms

This compound contributes to both direct and indirect defense strategies in Populus species. Its primary role is as a direct deterrent and toxin to a wide range of herbivores and as an inhibitor of fungal pathogens.

Defense Against Herbivores

The anti-herbivore properties of this compound are well-documented. High concentrations of this compound and related salicinoids in poplar leaves are correlated with reduced feeding and poorer performance of generalist insect herbivores, such as the gypsy moth (Lymantria dispar).[3] The bitter taste of these compounds acts as a feeding deterrent, while their toxic effects can negatively impact insect growth, development, and survival.[4]

Upon ingestion by an insect herbivore, the glycosidic bond of this compound can be cleaved in the midgut, releasing salicyl alcohol and benzoic acid. These breakdown products can have various detrimental effects on the insect's physiology. For instance, they can interfere with nutrient absorption and disrupt the gut microbiome.

Defense Against Pathogens

This compound also exhibits antifungal properties, contributing to the plant's resistance against pathogenic fungi. Studies have shown that salicinoids can inhibit the growth and spore germination of various fungal pathogens, including the poplar leaf rust fungus, Melampsora larici-populina.[5] The exact mechanisms of this antifungal activity are still under investigation but are thought to involve the disruption of fungal cell membranes and interference with essential metabolic processes.

Signaling Pathways

The production and accumulation of this compound are regulated by complex signaling pathways that are activated in response to herbivore attack or pathogen infection. The jasmonate and salicylate signaling pathways are two key players in orchestrating these defense responses.

Jasmonate Signaling Pathway

Herbivore feeding triggers the rapid synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins. This derepression allows for the activation of transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds, including this compound.

Figure 1: Simplified Jasmonate Signaling Pathway.

Salicylate Signaling Pathway

Pathogen infection often leads to the accumulation of salicylic acid (SA). SA plays a central role in activating systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance. SA signaling involves the NPR1 protein, which, upon activation by SA, translocates to the nucleus and interacts with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes. While the direct link between SA signaling and the upregulation of this compound biosynthesis is still being elucidated, there is evidence for crosstalk between the salicylate and jasmonate pathways, allowing the plant to fine-tune its defense response to different types of attackers.

Figure 2: Simplified Salicylate Signaling Pathway.

Data Presentation

The following tables summarize quantitative data on the concentration of this compound and related salicinoids in different Populus species and their effects on herbivores.

Table 1: Concentration of Salicinoids in Leaves of Various Populus Species.

| Populus Species | Salicin (mg/g DW) | Total Salicylic Derivatives (mg/g DW) | Reference |

| P. nigra | 1.40 | 4.42 | [1] |

| P. alba | - | 36.16 | [1] |

| P. x candicans | 11.09 | - | [1] |

| P. x berolinensis | - | 47.14 | [2] |

| P. tremuloides (vigorous) | - | 148.0 (Salicortin + Tremulacin) | [1] |

| P. tremuloides (dieback) | - | 70.0 (Salicortin + Tremulacin) | [1] |

Table 2: Effect of Salicinoids on Gypsy Moth (Lymantria dispar) Larval Performance.

| Salicinoid Concentration | Larval Weight Gain (mg) | Relative Growth Rate | Reference |

| Control (0%) | 150 ± 15 | 0.25 ± 0.02 | [3] |

| Low (e.g., 1% DW) | 100 ± 12 | 0.18 ± 0.03 | [3] |

| High (e.g., 5% DW) | 50 ± 8 | 0.10 ± 0.02 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of this compound by HPLC

This protocol describes a method for the extraction and quantification of this compound from Populus leaves using High-Performance Liquid Chromatography (HPLC).

Workflow:

Figure 3: Workflow for this compound Extraction and HPLC Analysis.

Materials:

-

Fresh or frozen Populus leaves

-

Liquid nitrogen

-

Freeze-dryer

-

Grinder or mortar and pestle

-

80% Methanol (HPLC grade)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

HPLC system with a UV detector and a C18 column

-

This compound standard

Procedure:

-

Flash-freeze collected Populus leaves in liquid nitrogen and lyophilize until completely dry.

-

Grind the dried leaves to a fine powder.

-

Weigh approximately 100 mg of the powdered leaf material into a microcentrifuge tube.

-

Add 10 mL of 80% methanol and vortex thoroughly.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample onto an HPLC system equipped with a C18 column.

-

Elute with a gradient of acetonitrile and water (both with 0.1% formic acid).

-

Detect this compound using a UV detector at approximately 274 nm.

-

Prepare a standard curve using a certified this compound standard to quantify the concentration in the leaf extracts.

Herbivore Feeding Bioassay (Dual-Choice Leaf Disc Assay)

This bioassay is used to assess the feeding preference of an insect herbivore, such as the gypsy moth (Lymantria dispar), for leaf material with and without added this compound.

Workflow:

Figure 4: Workflow for a Dual-Choice Leaf Disc Bioassay.

Materials:

-

Fresh leaves from a suitable host plant (e.g., Populus nigra)

-

Cork borer

-

Petri dishes

-

Filter paper

-

Purified this compound

-

Solvent (e.g., 50% ethanol)

-

Insect larvae (e.g., 3rd instar Lymantria dispar), starved for 4 hours

-

Image analysis software

Procedure:

-

Use a cork borer to cut uniform leaf discs from healthy, undamaged leaves.

-

Prepare a series of this compound solutions of known concentrations in a suitable solvent.

-

Apply a small, known volume of a this compound solution to the surface of a leaf disc (treatment).

-

Apply an equal volume of the solvent alone to another leaf disc (control).

-

Allow the discs to air-dry completely.

-

Place one treatment disc and one control disc on opposite sides of a Petri dish containing a moist piece of filter paper.

-

Introduce a single, pre-starved insect larva into the center of the Petri dish.

-

Incubate the Petri dishes in the dark at a constant temperature for 24 hours.

-

After the incubation period, remove the larva and measure the area of each leaf disc consumed using image analysis software.

-

Calculate the Feeding Deterrence Index (FDI) using the formula: FDI = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treatment disc consumed.

Conclusion

This compound is a vital component of the chemical defense system of Populus species. Its biosynthesis, regulation, and mode of action are complex and interconnected with the plant's primary metabolism and broader defense signaling networks. A thorough understanding of the role of this compound not only provides insights into the co-evolution of plants and their antagonists but also opens avenues for the development of sustainable pest management strategies and the discovery of new bioactive compounds for pharmaceutical applications. Further research is needed to fully elucidate the intricate details of this compound's function and to explore its full potential.

References

- 1. HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the Polyphenolic Composition and the Antioxidant Properties of the Leaves of Poplar (Populus spp.) Various Species and Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Occurrence of Sulfated Salicinoids in Poplar and Their Formation by Sulfotransferase1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Populoside and its Salicinoid Relatives: A Technical Guide to their Chemistry and Biological Interface

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicinoids, a class of phenolic glycosides characteristic of the Salicaceae family, have long been recognized for their diverse biological activities, most notably their anti-inflammatory and anti-herbivory properties. This technical guide provides an in-depth exploration of populoside, a benzoate ester of salicin, and its relationship within the broader salicinoid family. We delve into the chemical structures, biosynthetic pathways, and mechanisms of action of this compound and its prominent relatives: salicin, salicortin, and tremulacin. This guide summarizes key quantitative data on their biological activities, presents detailed experimental protocols for their study, and visualizes the intricate signaling pathways they modulate.

Introduction: The Salicinoid Family

Salicinoids are a diverse group of plant secondary metabolites defined by a core structure of 2-(hydroxymethyl)phenyl-β-D-glucopyranoside, commonly known as salicin.[1] The structural complexity of this family arises from the esterification of the salicyl alcohol or the glucose moiety with various organic acids.[1] These compounds are predominantly found in species of the Populus (poplar) and Salix (willow) genera and play a crucial role in the plant's defense mechanisms.[1] More than 20 distinct salicinoids have been identified to date.[1]

This compound, or salicin benzoate, is a notable member of this family, distinguished by a benzoyl group esterified to the glucose moiety of salicin.[2] This guide will focus on the chemistry and biological significance of this compound in relation to other key salicinoids.

Chemical Structures and Biosynthesis

The biosynthesis of salicinoids is an intricate process that is not yet fully elucidated. However, it is understood to originate from the phenylpropanoid pathway.[3] A key enzyme in this pathway is the UDP-dependent glycosyltransferase UGT71L1, which plays a crucial role in the formation of the glycosidic bond.[3] The disruption of this enzyme's function has been shown to significantly reduce the production of salicinoids and lead to an accumulation of salicylic acid, a key plant defense hormone.[3][4]

Hypothesized Biosynthetic Pathway of Salicinoids

Biological Activities of this compound and Related Salicinoids

Salicinoids exhibit a wide range of biological activities, from their well-documented anti-inflammatory effects to their potential in diabetic care and cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of salicinoids are their most renowned therapeutic characteristic. A leaf extract of Populus deltoides, which contains this compound, has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB and p38/JNK mitogen-activated protein kinase (MAPK) signaling pathways.[4][5][6] Salicortin has also been shown to suppress inflammatory responses by blocking NF-κB and JNK activation.[6] Tremulacin exhibits its anti-inflammatory action by inhibiting 5-lipoxygenase activity.[1] Salicin is known for its anti-inflammatory properties, which are mediated in part through the IRE1α-IκBα-p65 signaling pathway.[3]

Aldose Reductase Inhibition

This compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications. This finding suggests a potential therapeutic application for this compound in the management of diabetes.[3]

Antioxidant and Anticancer Activities

While specific quantitative data for this compound's antioxidant and anticancer effects are still emerging, various salicinoids and extracts from Populus species have demonstrated antioxidant properties.[7] Similarly, extracts from poplar-type propolis, which contains a complex mixture of compounds including salicinoids, have shown mild cytotoxic activity against certain cancer cell lines.[1][3]

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound and other selected salicinoids.

| Compound | Biological Activity | Assay/Model | Result (IC50) | Reference(s) |

| This compound | Aldose Reductase Inhibition | Enzyme Assay | 18.55 µM | [3] |

| Salicortin | Anti-adipogenic effect | 3T3-L1 cells | 37.1 µM | [8] |

| Populus nigra extract | Antioxidant | DPPH assay | 33.440 µg/mL | [7] |

| Populus x euramericana extract | Antioxidant | DPPH assay | 33.900 µg/mL | [7] |

| Populus alba extract | Antioxidant | DPPH assay | 51.250 µg/mL | [7] |

| Populus nigra extract | Cytotoxic | MG63 osteosarcoma cells | 42.55 µg/mL | [7] |

| Populus x euramericana extract | Cytotoxic | MG63 osteosarcoma cells | 40.87 µg/mL | [7] |

| Populus alba extract | Cytotoxic | MG63 osteosarcoma cells | 132.49 µg/mL | [7] |

| Poplar-type propolis extract | Cytotoxic | MG63 osteosarcoma cells | 81.9-86.7 µg/ml | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and other salicinoids.

Extraction and Purification of Salicinoids

This protocol outlines a general method for the extraction and purification of salicinoids from Populus species, which can be adapted for the specific isolation of this compound.

Workflow for Salicinoid Extraction and Purification

Methodology:

-

Extraction:

-

Air-dry and finely powder the bark or leaves of the Populus species.

-

Extract the powdered material with methanol at room temperature with continuous stirring for 24 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

-

-

Purification:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and concentrate them.

-

Further purify the this compound-rich fraction by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.

-

Aldose Reductase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds like this compound on the aldose reductase enzyme.

Workflow for Aldose Reductase Inhibition Assay

Methodology:

-

Enzyme Preparation: Prepare a partially purified aldose reductase solution from rat lenses.

-

Assay Mixture: In a cuvette, combine phosphate buffer (pH 6.2), NADPH, and the aldose reductase enzyme solution.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the assay mixture. A known inhibitor like quercetin can be used as a positive control.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of 5 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Workflow for DPPH Radical Scavenging Assay

Methodology:

-

Sample Preparation: Prepare a series of dilutions of the salicinoid to be tested in methanol.

-

DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: In a microplate or cuvette, add the salicinoid solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only methanol and the DPPH solution should also be measured.

-

Calculation: The radical scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathway Modulation

As mentioned earlier, extracts from Populus species containing this compound have been shown to modulate key inflammatory signaling pathways.

NF-κB and MAPK Signaling Pathway Inhibition by Populus deltoides Extract

Conclusion and Future Directions

This compound and its salicinoid relatives represent a rich source of bioactive compounds with significant therapeutic potential. The well-established anti-inflammatory properties, coupled with emerging evidence for their roles in other disease pathways, make them attractive candidates for further drug development. This guide provides a comprehensive overview of the current knowledge, highlighting the need for further research to fully elucidate the mechanisms of action, particularly for this compound, and to explore the full spectrum of their biological activities. Future studies should focus on obtaining more quantitative data for a wider range of salicinoids, conducting detailed structure-activity relationship studies, and investigating their efficacy and safety in preclinical and clinical models.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the anticancer effects of standardized extracts of poplar-type propolis: In vitro cytotoxicity toward cancer and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Activity of Populus deltoides Leaf Extract via Modulating NF-κB and p38/JNK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salicortin suppresses lipopolysaccharide-stimulated inflammatory responses via blockade of NF-κB and JNK activation in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyphenolic Composition, Antioxidant Activity, and Cytotoxic Effect of Male Floral Buds from Three Populus Species Growing in the South of Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preliminary Cytotoxicity of Populoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populoside, a phenolic glycoside found in various Populus species, has been a subject of interest for its potential bioactivities. This technical guide provides an overview of the preliminary cytotoxicity studies related to this compound, primarily focusing on the cytotoxic effects of Populus extracts in which this compound is a known constituent. Due to a lack of publicly available data on the cytotoxicity of isolated this compound, this document summarizes the findings from studies on these extracts to infer the potential cytotoxic nature of this compound and the methodologies used for its evaluation.

Data Presentation: Cytotoxicity of Populus Extracts

The cytotoxic effects of extracts from Populus species have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound or extract. The following table summarizes the IC50 values obtained for different Populus extracts. It is important to note that these values represent the combined effect of all constituents in the extract and not solely that of this compound.

| Extract Source | Cell Line | IC50 Value (µg/mL) |

| Populus nigra L. buds | MCF-7 (Breast Cancer) | 66.26[1] |

| Populus nigra L. buds | A549 (Lung Cancer) | 72.49[2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the assessment of cytotoxicity and apoptosis, based on standard laboratory practices and information gathered from studies on plant extracts.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

-

Treatment: The following day, treat the cells with various concentrations of the Populus extract (e.g., 10, 25, 50, 75, 100, and 150 µg/mL) for a specified period, typically 72 hours.[1][2] A control group treated with the solvent (e.g., DMSO) should be included.[1]

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the extract concentration.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Annexin V-FITC and Propidium Iodide (PI) double staining is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed and treat cells with the desired concentrations of the Populus extract as described for the MTT assay.

-

Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Studies on Populus nigra L. bud extract have shown an increase in both early and late apoptotic A549 cells following treatment.[2][3]

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a plant extract.

References

- 1. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inorganic Element Determination of Romanian Populus nigra L. Buds Extract and In Vitro Antiproliferative and Pro-Apoptotic Evaluation on A549 Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Antioxidant Potential of Populoside: A Technical Whitepaper for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Populoside, a phenolic glucoside found in various Populus species, has emerged as a compound of interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress is a key pathological factor in a myriad of diseases, making the exploration of novel antioxidant compounds a critical area of research for drug development. This technical guide provides a comprehensive overview of the foundational research on the antioxidant properties of this compound, presenting quantitative data, detailed experimental methodologies, and proposed mechanistic pathways. The information is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug discovery.

Introduction

Phenolic compounds are a large and diverse group of secondary metabolites in plants, well-documented for their antioxidant capacities. Among these, this compound, a benzoyl salicin derivative, has been identified as a constituent of various poplar species. The inherent ability of this compound to scavenge free radicals and potentially modulate cellular antioxidant defense systems positions it as a promising candidate for further investigation as a therapeutic agent against oxidative stress-mediated pathologies. This document synthesizes the current foundational knowledge on this compound's antioxidant profile.

Quantitative Antioxidant Activity of this compound

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from foundational studies, providing a comparative look at its potency.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |

| DPPH | 6.76 | α-tocopherol | 6.80 | [1] |

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of this compound

| Assay | TEAC Value (mM) | Reference Compound | TEAC Value (mM) | Source |

| ABTS | 1.69 | BHT | 0.80 | [1] |

Table 3: Aldose Reductase Inhibitory Activity of this compound

| Assay | IC50 Value (µM) | Inhibition Manner | Source |

| Aldose Reductase Inhibition | 18.55 | Non-competitive | [2][3] |

Note: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications arising from oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for the key antioxidant assays cited in the literature for this compound and related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.[4][5]

Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades to a yellow color, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.[5]

Protocol:

-